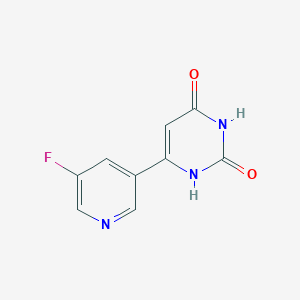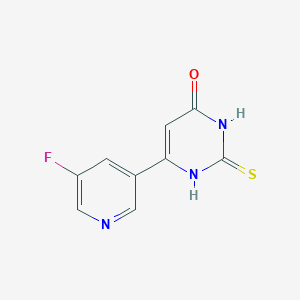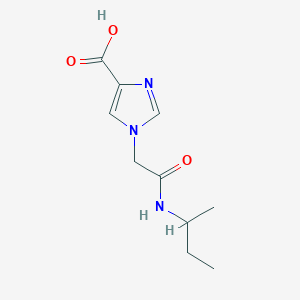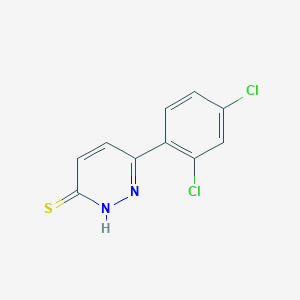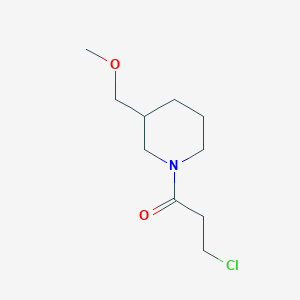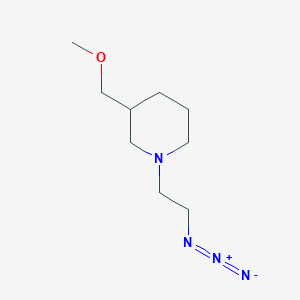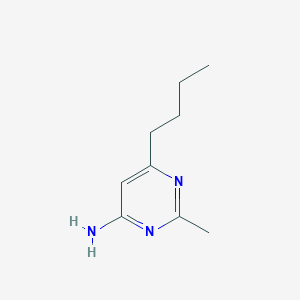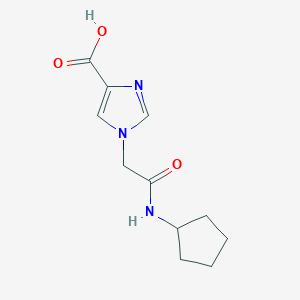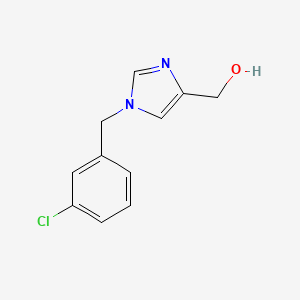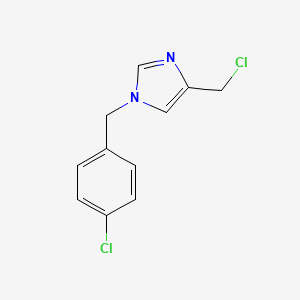
1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
Compounds like “1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The “4-cyanobenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) with a cyanide (CN) group attached at the 4th position .
Molecular Structure Analysis
The molecular structure of such compounds typically includes an imidazole ring attached to a benzyl group with a cyanide group at the 4th position . The carboxylic acid group (-COOH) is likely attached to the imidazole ring .Chemical Reactions Analysis
Imidazoles and cyanobenzyl compounds can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, and the cyanide group can be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For instance, the presence of the cyanide group could influence the compound’s reactivity and polarity .Applications De Recherche Scientifique
Synthesis and Multifunctional Applications
- Cyanobenzoic acids, such as 1-(4-cyanobenzyl)-1H-imidazole-4-carboxylic acid, have been used as starting materials for the synthesis of multifunctional 4H-imidazole derivatives. These compounds serve as redox-active ligands for constructing metal-metal multiply bonded compounds and heterobimetallic complexes, highlighting their importance in the development of novel coordination chemistry (Matschke et al., 2009).
Catalytic Applications
- A cyclometalated Ir(III)-NHC complex, synthesized from compounds including this compound derivatives, has been identified as a recyclable catalyst for the acceptorless dehydrogenation of alcohols to carboxylic acids, with significant efficiency and the ability to be recycled without loss of activity (Borah et al., 2020).
Biological Evaluation of Complexes
- Novel nonsymmetrically p-benzyl-substituted (benz)imidazole N-heterocyclic carbene-silver(I) acetate complexes, derived from this compound, have been synthesized and evaluated for their in vitro antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as their cytotoxicity against the human renal cancer cell line Caki-1. These studies showcase the potential therapeutic applications of these complexes (Hackenberg et al., 2012).
Antibacterial and Cytotoxic Activities
- Symmetrically and non‐symmetrically benzyl- or p‐cyanobenzyl‐substituted N‐Heterocyclic carbene–silver complexes have been explored for their antibacterial activity and cytotoxicity, further emphasizing the versatility of this compound derivatives in the development of new antimicrobial agents and cancer therapeutics (Patil et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-cyanophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-1-3-10(4-2-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNOJGFSZKUQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



